molecular formula C8H5ClN6 B379771 5-Amino-1-(6-Chloropyridazin-3-Yl)-1H-Pyrazole-4-Carbonitrile CAS No. 69720-51-0

5-Amino-1-(6-Chloropyridazin-3-Yl)-1H-Pyrazole-4-Carbonitrile

Cat. No.: B379771
CAS No.: 69720-51-0
M. Wt: 220.62g/mol
InChI Key: LMNKIHGNJVOKAJ-UHFFFAOYSA-N
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Description

5-Amino-1-(6-Chloropyridazin-3-Yl)-1H-Pyrazole-4-Carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including antibacterial, anti-inflammatory, and antitumor properties . The presence of both pyrazole and pyridazine rings in its structure contributes to its diverse pharmacological profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(6-Chloropyridazin-3-Yl)-1H-Pyrazole-4-Carbonitrile typically involves the reaction of 3-chloro-6-hydrazinopyridazine with various substituted β-ketonitriles under reflux in ethanol . The reaction conditions are carefully controlled to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 3-chloro-6-hydrazinopyridazine and substituted β-ketonitriles.

    Reaction Conditions: Reflux in ethanol.

    Product Formation: The reaction yields this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(6-Chloropyridazin-3-Yl)-1H-Pyrazole-4-Carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: The presence of multiple reactive sites allows for cyclization reactions, forming additional ring structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-Amino-1-(6-Chloropyridazin-3-Yl)-1H-Pyrazole-4-Carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-(6-Chloropyridazin-3-Yl)-1H-Pyrazole-4-Carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For instance, it may act as an inhibitor of p38-MAPK, a key enzyme involved in inflammatory responses . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-(6-Chloropyridazin-3-Yl)-1H-Pyrazole-4-Carbonitrile is unique due to its specific combination of pyrazole and pyridazine rings, which contribute to its diverse pharmacological profile. This structural uniqueness allows it to interact with a wide range of biological targets, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

5-amino-1-(6-chloropyridazin-3-yl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN6/c9-6-1-2-7(14-13-6)15-8(11)5(3-10)4-12-15/h1-2,4H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNKIHGNJVOKAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1N2C(=C(C=N2)C#N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4.35 g. (30 mmoles) of 3-chloro-6-pyridazinylhydrazine, 3.96 g. (30 mmoles) of ethoxymethylenemalononitrile and 60 ml. of ethanol is heated and refluxed for 2 hours. After cooling the separated crystals are filtered, washed with ethanol and dried. Yield: 5.85 g. (88.5%); m.p.: 250°-252° C.
Quantity
30 mmol
Type
reactant
Reaction Step One
Quantity
30 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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